molecular formula C26H26N2O2 B10938141 1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10938141
M. Wt: 398.5 g/mol
InChI Key: YRAXYFGIANNMOK-UHFFFAOYSA-N
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Description

1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3,5-dimethylpyrazole
  • 1-benzyl-3,5-diphenylpyrazole
  • 4-ethyl-3,5-diphenylpyrazole

Uniqueness

1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the benzyl-ethyl substitution can lead to distinct properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H26N2O2/c1-4-24-25(20-12-8-14-22(16-20)29-2)27-28(18-19-10-6-5-7-11-19)26(24)21-13-9-15-23(17-21)30-3/h5-17H,4,18H2,1-3H3

InChI Key

YRAXYFGIANNMOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=CC=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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